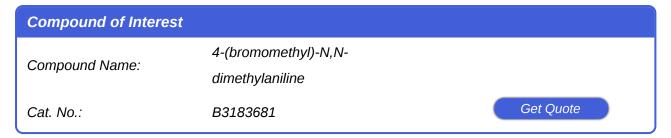


Spectroscopic Data of 4-(bromomethyl)-N,N-dimethylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic data for **4- (bromomethyl)-N,N-dimethylaniline**. Due to a lack of readily available experimental spectra for this compound in public databases, this guide presents predicted spectroscopic data obtained from computational models. For comparative purposes, experimental data for the structurally related compound, 4-bromo-N,N-dimethylaniline, is also included to offer a valuable reference for researchers. The guide also outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the predicted spectroscopic data for **4-(bromomethyl)-N,N-dimethylaniline** and the experimental data for 4-bromo-N,N-dimethylaniline.

Table 1: Predicted ¹H NMR Data for **4-(bromomethyl)-N,N-dimethylaniline** (Solvent: CDCl₃, Frequency: 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29	d	2H	Ar-H (ortho to CH₂Br)
6.69	d	2H	Ar-H (ortho to N(CH ₃) ₂)
4.45	S	2H	-CH₂Br
2.95	S	6H	-N(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for **4-(bromomethyl)-N,N-dimethylaniline** (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
150.7	Ar-C (para to CH ₂ Br)
129.8	Ar-C (ortho to CH₂Br)
127.3	Ar-C (ipso to CH ₂ Br)
112.5	Ar-C (ortho to N(CH ₃) ₂)
40.4	-N(CH ₃) ₂
33.8	-CH ₂ Br

Table 3: Predicted IR Data for 4-(bromomethyl)-N,N-dimethylaniline



Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-2950	Medium	C-H stretch (aromatic and aliphatic)
1610, 1520	Strong	C=C stretch (aromatic ring)
1350	Strong	C-N stretch (aromatic amine)
1220	Strong	C-Br stretch
810	Strong	p-disubstituted benzene C-H bend

Table 4: Predicted Mass Spectrometry Data for **4-(bromomethyl)-N,N-dimethylaniline** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
213/215	80	[M] ⁺ (Molecular ion with Br isotopes)
134	100	[M - Br]+
120	40	[M - CH ₂ Br] ⁺

Table 5: Experimental ¹H NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCl₃, Frequency: 90 MHz)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.31	d	2H	Ar-H (ortho to Br)
6.62	d	2H	Ar-H (ortho to N(CH ₃) ₂)
2.91	S	6H	-N(CH3)2

Table 6: Experimental ¹³C NMR Data for 4-bromo-N,N-dimethylaniline (Solvent: CDCl₃)[1]



Chemical Shift (ppm)	Assignment
149.5	Ar-C (para to Br)
131.8	Ar-C (ortho to Br)
114.0	Ar-C (ortho to N(CH ₃) ₂)
110.1	Ar-C (ipso to Br)
40.6	-N(CH ₃) ₂

Table 7: Experimental IR Data for 4-bromo-N,N-dimethylaniline (KBr disc)[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900-2800	Medium	C-H stretch (aliphatic)
1595, 1500	Strong	C=C stretch (aromatic ring)
1340	Strong	C-N stretch (aromatic amine)
1060	Strong	C-Br stretch
810	Strong	p-disubstituted benzene C-H bend

Table 8: Experimental Mass Spectrometry Data for 4-bromo-N,N-dimethylaniline (Electron Ionization)[2]

m/z	Relative Intensity (%)	Assignment
199/201	100	[M] ⁺ (Molecular ion with Br isotopes)
184/186	80	[M - CH ₃] ⁺
119	20	[M - Br]+
42	30	[C ₂ H ₄ N] ⁺



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. The sample is placed in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz is typically used.
- ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a 45-90° pulse angle, a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
- Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- 2. Infrared (IR) Spectroscopy
- Sample Preparation (for solid samples):
 - KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

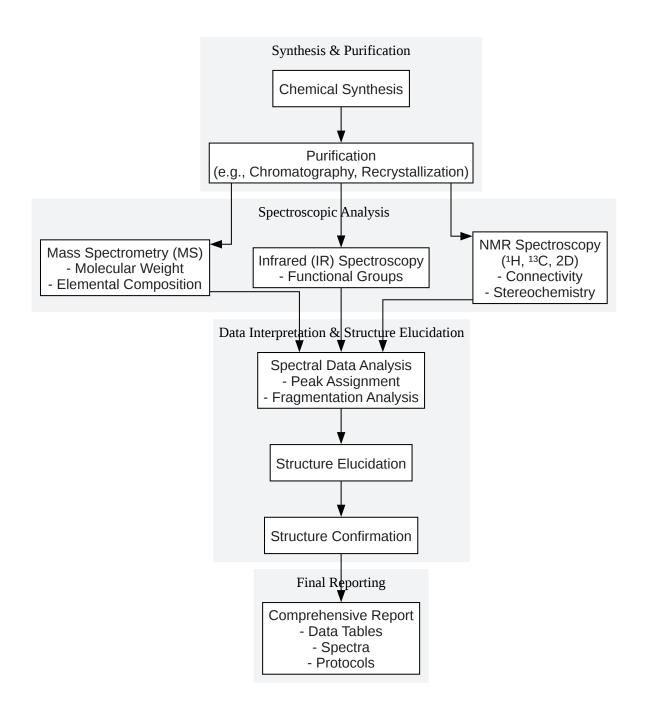


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Presentation: The spectrum is usually presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization (Electron Ionization EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.[3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.





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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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